molecular formula C15H14F6N2O2 B2930778 (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one CAS No. 338415-99-9

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one

Cat. No.: B2930778
CAS No.: 338415-99-9
M. Wt: 368.279
InChI Key: XFKKDQKAAHCHMQ-MFDVASPDSA-N
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Description

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one is a useful research compound. Its molecular formula is C15H14F6N2O2 and its molecular weight is 368.279. The purity is usually 95%.
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Properties

IUPAC Name

(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]hexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O2/c1-23(2)8-7-11(9-13(24)14(16,17)18)22-10-3-5-12(6-4-10)25-15(19,20)21/h3-9,22H,1-2H3/b8-7+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKDQKAAHCHMQ-MFDVASPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14F4N2O
  • Molecular Weight : 302.27 g/mol
  • IUPAC Name : this compound

Structural Analysis

The compound features a hexadienone backbone with multiple trifluoromethyl groups and a dimethylamino substituent. This unique structure may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound showed MIC values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) in the range of 12.9 to 25.9 µM .
  • Bactericidal Activity : The tested compounds demonstrated bactericidal effects with MBC values equal to MIC values, indicating effective killing of bacteria rather than merely inhibiting growth .

Anti-inflammatory Potential

The compound's anti-inflammatory properties were assessed through in vitro studies:

  • NF-κB Inhibition : Several analogs of the compound were shown to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential mechanism for reducing inflammation .
  • Cytotoxicity : At concentrations up to 20 µM, no significant cytotoxic effects were observed, indicating a favorable safety profile for further testing .

Case Studies

  • Topical Application in Mouse Models :
    • A study demonstrated that related compounds could lower elevated levels of leukotrienes associated with skin inflammation when applied topically . This suggests potential applications in dermatological treatments.
  • In Vivo Studies :
    • Animal models have shown promising results where compounds with similar structures effectively reduced inflammation and pain responses, highlighting their therapeutic potential in inflammatory diseases .

The proposed mechanisms behind the biological activity of the compound include:

  • Inhibition of Enzymatic Pathways : The presence of the dimethylamino group may enhance binding affinity to enzymes involved in inflammatory pathways.
  • Modulation of Lipid Mediators : Compounds with trifluoromethyl groups are known to interact with lipid mediators like leukotrienes and prostaglandins, potentially leading to reduced inflammatory responses .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialMIC against S. aureus: 12.9 - 25.9 µM
BactericidalMBC/MIC ratio ≤ 4 indicates bactericidal effect
Anti-inflammatoryInhibition of NF-κB activation
CytotoxicityNo significant effects up to 20 µM

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationEffect on Activity
Trifluoromethyl groupsIncreased antimicrobial potency
Dimethylamino substitutionEnhanced anti-inflammatory effects

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